Clinical Efficacy and Titratability vs. Propranolol in Supraventricular Tachyarrhythmias
In a multicenter, double-blind, randomized clinical trial comparing intravenous esmolol to intravenous propranolol in patients with supraventricular tachyarrhythmias (HR >120 beats/min), esmolol achieved a therapeutic response rate of 72% compared to 69% for propranolol (difference not significant), with comparable 4-hour maintenance rates (67% vs. 58%, respectively) [1]. Critically, following infusion discontinuation, rapid recovery from beta-blockade was observed in esmolol-treated patients within 10 minutes, whereas propranolol-treated patients exhibited no change in heart rate reduction for up to 4.3 hours [1]. The average effective esmolol dose in responders was 115 ± 11 µg/kg/min [2].
| Evidence Dimension | Therapeutic response rate (≥20% HR reduction, HR <100 bpm, or conversion to normal sinus rhythm) |
|---|---|
| Target Compound Data | 72% (n=64) |
| Comparator Or Baseline | Propranolol: 69% (n=63) |
| Quantified Difference | +3% (p = NS) |
| Conditions | Multicenter double-blind randomized clinical trial in 127 patients with supraventricular tachyarrhythmias |
Why This Matters
This data establishes that esmolol provides equivalent acute rate control efficacy to propranolol while offering a 10-minute versus >4-hour recovery window upon discontinuation—a critical differentiator for scenarios requiring rapid titration or rapid reversal of beta-blockade.
- [1] Morganroth J, Horowitz LN, Anderson J, Turlapaty P. Comparative efficacy and tolerance of esmolol to propranolol for control of supraventricular tachyarrhythmia. Am J Cardiol. 1985 Oct 23;56(11):33F-39F. doi: 10.1016/0002-9149(85)90914-2. View Source
- [2] Abrams J, Allen J, Allin D, et al. Efficacy and safety of esmolol vs propranolol in the treatment of supraventricular tachyarrhythmias: a multicenter double-blind clinical trial. Am Heart J. 1985 Nov;110(5):913-22. doi: 10.1016/0002-8703(85)90185-1. View Source
